3-Bromocyclohexene

Description

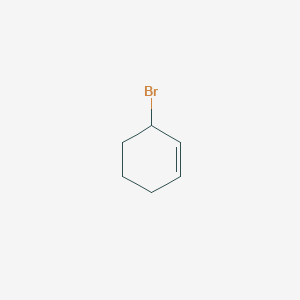

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKDUJRRWLQXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934426 | |

| Record name | 3-Bromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-51-3 | |

| Record name | Cyclohexene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromocyclohexene synthesis from cyclohexene and NBS

An In-depth Technical Guide to the Synthesis of 3-Bromocyclohexene (B24779) from Cyclohexene (B86901) and N-Bromosuccinimide

Introduction

The synthesis of this compound via the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) is a cornerstone reaction in organic synthesis, known as the Wohl-Ziegler reaction.[1] This process selectively introduces a bromine atom at the allylic position—the carbon atom adjacent to the double bond—without significant competing addition reactions across the double bond.[2][3] This selectivity is achieved by maintaining a low concentration of molecular bromine (Br₂) in the reaction mixture, which is a key advantage of using NBS.[1][4] The reaction proceeds through a free-radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The allylic bromination of cyclohexene with NBS is a classic example of a free-radical chain reaction. The mechanism is characterized by three distinct stages: initiation, propagation, and termination.[2] The primary role of NBS is to provide a constant, low-level concentration of Br₂, which favors the radical substitution pathway over electrophilic addition.[1]

The process begins with the homolytic cleavage of a radical initiator. The resulting radicals abstract a hydrogen from HBr, which is formed during the propagation steps. The HBr then reacts with NBS to generate a molecule of Br₂.[2] It is the subsequent homolysis of this low concentration of Br₂ that truly initiates the chain reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What is the major product formed when methylene cyclohexane class 12 chemistry CBSE [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Question: What is the product of the reaction of cyclohexene with NBS? G.. [askfilo.com]

An In-depth Technical Guide to 3-Bromocyclohexene: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclohexene (B24779) is a versatile cyclic allyl halide that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its unique structural features, including a reactive allylic bromide and a cyclohexene (B86901) ring, govern its chemical behavior, making it a key substrate for a variety of transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, an analysis of its reactivity in key organic reactions, and a summary of its spectroscopic signature.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by its cyclic structure containing a double bond and a bromine atom at the allylic position. This arrangement is key to its reactivity. The compound is immiscible with water but soluble in common organic solvents.[3][4]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉Br | [2][5] |

| Molecular Weight | 161.04 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.4 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 57-58 °C at 12 mmHg | [3][4][6] |

| Melting Point | 131-134 °C | [3] |

| Refractive Index (n²⁰/D) | 1.528 | [3][4][6] |

| Solubility | Insoluble in water; soluble in organic solvents | [3][4] |

| Flash Point | 130 °F (54.4 °C) | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the allylic bromination of cyclohexene using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[7][8] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexene (0.1 mol, 8.2 g)

-

N-Bromosuccinimide (NBS) (0.12 mol, 21.4 g)

-

Azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g)

-

Carbon tetrachloride (CCl₄) (100 mL)

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL) at room temperature.[7][8]

-

Add the radical initiator, azobisisobutyronitrile (3.3 g, 20 mmol), to the mixture.[7][8]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[7][8] The reaction is initiated by the formation of bromine radicals from NBS.

-

After the reaction is complete (indicated by the disappearance of the dense NBS), cool the mixture to room temperature.

-

Wash the reaction mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.[7][8]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for subsequent reactions without further purification.[7]

Chemical Reactivity and Reaction Mechanisms

This compound is a versatile substrate for various organic transformations, primarily due to the presence of the allylic bromide. It readily undergoes nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound can participate in both Sₙ1 and Sₙ2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

-

Sₙ1 Reaction: In the presence of a weak nucleophile and a polar protic solvent, this compound readily undergoes Sₙ1 reactions.[9][10] This is attributed to the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide ion.[10] This delocalization of the positive charge significantly lowers the activation energy for the reaction.

-

Sₙ2 Reaction: With a strong, unhindered nucleophile in a polar aprotic solvent, an Sₙ2 reaction can occur. However, the Sₙ1 pathway is often competitive due to the stability of the allylic carbocation.

Elimination Reactions (E1 and E2)

This compound can also undergo elimination reactions to form cyclohexadiene isomers.

-

E1 Reaction: Similar to the Sₙ1 reaction, the E1 mechanism proceeds through the formation of the resonance-stabilized allylic carbocation. A weak base can then abstract a proton from an adjacent carbon to form a double bond. E1 reactions are typically favored under high temperatures in polar protic solvents.[11]

-

E2 Reaction: In the presence of a strong, bulky base, the E2 mechanism is favored.[11] This is a concerted, one-step process where the base abstracts a proton, and the bromide ion departs simultaneously. The E2 elimination of this compound is particularly facile because it leads to the formation of a stable, conjugated 1,3-cyclohexadiene.[11]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the various protons in the cyclohexene ring. Key expected signals include:

-

Olefinic Protons (-CH=CH-): Signals in the range of δ 5.5-6.0 ppm.

-

Allylic Proton (-CHBr-): A signal around δ 4.5-5.0 ppm.

-

Aliphatic Protons (-CH₂-): Multiple signals in the range of δ 1.5-2.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the functional groups present:

-

=C-H stretch (vinylic): ~3020-3050 cm⁻¹

-

C-H stretch (aliphatic): ~2830-2960 cm⁻¹

-

C=C stretch: ~1640-1660 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 160 and 162, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. A prominent fragment is the loss of the bromine atom, resulting in a peak at m/z 81, which corresponds to the cyclohexenyl cation.[12]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis due to its ability to introduce a cyclohexenyl moiety into a target molecule. This structural motif is present in various biologically active compounds. Its applications include:

-

Synthesis of Pharmaceutical Intermediates: It is used in the preparation of intermediates for various pharmaceuticals.[1][13]

-

Synthesis of Natural Products: The cyclohexene ring is a common feature in many natural products, and this compound can serve as a starting material for their total synthesis.

-

Precursor to other Functionalized Cyclohexanes: It can be readily converted to other functionalized cyclohexene and cyclohexane (B81311) derivatives through substitution and elimination reactions. For example, it is used in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine and enantiopure cyclohexitols like muco-quercitol and D-chiro-inocitol.[8]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for researchers and professionals in drug development and chemical synthesis. A thorough understanding of its synthesis, reaction mechanisms, and spectroscopic characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemwhat.com [chemwhat.com]

- 5. (3R)-3-Bromocyclohexene | C6H9Br | CID 25113263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-溴环己烯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 1521-51-3 [chemicalbook.com]

- 9. brainly.in [brainly.in]

- 10. quora.com [quora.com]

- 11. a. Which reacts faster in an E2 reaction: this compound or Bromo cyc.. [askfilo.com]

- 12. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. innospk.com [innospk.com]

An In-depth Technical Guide to 3-Bromocyclohexene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromocyclohexene (B24779) (CAS Number: 1521-51-3), a versatile reagent in organic synthesis. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications in the development of pharmaceutically relevant molecules, including a discussion of the biological pathways targeted by its derivatives.

Core Properties of this compound

This compound is a halogenated cycloalkene widely utilized as a synthetic intermediate. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1521-51-3 | [1][2] |

| Molecular Formula | C₆H₉Br | [1][2] |

| Molecular Weight | 161.04 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.4 g/mL at 25 °C | [1] |

| Boiling Point | 57-58 °C at 12 mmHg | [1] |

| Refractive Index (n20/D) | 1.528 | [1] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether, benzene, and chloroform. | [3] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is through the allylic bromination of cyclohexene (B86901). This reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine, which favors allylic substitution over electrophilic addition to the double bond.

Experimental Protocol: Allylic Bromination of Cyclohexene

This protocol outlines the synthesis of this compound from cyclohexene using N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4]

Materials:

-

Cyclohexene (0.1 mol, 8.2 g)

-

N-Bromosuccinimide (NBS) (0.12 mol, 21.4 g)

-

Azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g)

-

Carbon tetrachloride (CCl₄) (100 mL)

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (8.2 g) and N-bromosuccinimide (21.4 g) in carbon tetrachloride (100 mL) at room temperature.

-

Add the radical initiator, azobisisobutyronitrile (3.3 g), to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015), which floats.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine. This removes unreacted reagents and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity (around 53% yield) for direct use in subsequent reactions without further purification.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound serves as a valuable building block for introducing the cyclohexenyl moiety into more complex molecules. Its utility is demonstrated in the synthesis of modified amino acids and enantiopure cyclohexitols.

Synthesis of N-tert-butoxycarbonyl-O-(cyclohex-2-enyl)-L-tyrosine

This compound is used to alkylate the phenolic hydroxyl group of N-Boc-L-tyrosine. This protected tyrosine derivative can then be incorporated into peptides or further modified.

Experimental Protocol:

The following is a general procedure based on the abstract by Nishiyama et al.[5]

Materials:

-

N-Boc-L-tyrosine

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

This compound

-

Platinum(IV) oxide (PtO₂) (for subsequent hydrogenation)

Procedure:

-

To a solution of N-Boc-L-tyrosine in dimethylformamide (DMF), add sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.

-

Add this compound to the resulting solution. The reaction proceeds via nucleophilic substitution to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.[5]

-

The resulting N-Boc-O-(cyclohex-2-enyl)-L-tyrosine can be isolated with a reported yield of 70%.[5]

-

For the synthesis of the saturated analogue, the product from step 3 can be hydrogenated over a Platinum(IV) oxide catalyst to afford N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine in nearly quantitative yield.[5]

Caption: Synthesis of a protected tyrosine derivative.

Synthesis of Enantiopure Cyclohexitols

This compound is a precursor for the synthesis of enantiopure cyclohexitols, such as muco-quercitol, D-chiro-inositol, and allo-inositol.[6] These molecules are of interest in medicinal chemistry due to their structural similarity to carbohydrates and their potential as enzyme inhibitors or signaling molecule mimics. The synthesis involves the reaction of this compound with a chiral auxiliary, followed by a series of stereoselective transformations to introduce multiple hydroxyl groups onto the cyclohexene ring.[6]

Role in Targeting Cysteine Cathepsins in Cancer

While this compound itself is not directly implicated in modulating signaling pathways, it is a key reagent for synthesizing molecules that do. Derivatives containing the cyclohexenyl moiety, such as certain chalcones, have shown significant biological activity.

Notably, synthetic cyclohexenyl chalcone (B49325) natural products have been found to exhibit strong cytotoxic effects against various human cancer cells.[7] Further investigation revealed that these compounds act as inhibitors of cysteine cathepsins, such as cathepsin L.[7]

Cysteine cathepsins are a class of proteases that are often overexpressed in tumors. They play a crucial role in cancer progression, including tumor invasion and metastasis, by degrading components of the extracellular matrix. Therefore, the inhibition of cysteine cathepsins is a promising therapeutic strategy for cancer treatment. The ability to synthesize cyclohexenyl-containing molecules using this compound as a starting material provides a pathway for developing novel anti-cancer agents that target this signaling pathway.

Caption: Inhibition of a cancer progression pathway.

References

- 1. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexene, 3-bromo- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic cyclohexenyl chalcone natural products possess cytotoxic activities against prostate cancer cells and inhibit cysteine cathepsins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural elucidation of 3-bromocyclohexene (B24779). Due to the limited availability of publicly accessible, detailed spectral data with complete assignments, this guide will focus on the predicted spectra, interpretation principles, and a generalized experimental protocol for acquiring high-quality NMR data for this and similar haloalkene compounds.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For a molecule like this compound, ¹H and ¹³C NMR provide critical information about its carbon framework and the chemical environment of each proton and carbon atom.

This compound (C₆H₉Br) is a cyclic alkene containing a bromine substituent on an allylic carbon. This structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which can be used for its unambiguous identification and characterization. The presence of stereochemistry at the C-3 position and the various electronic effects of the double bond and the bromine atom lead to a complex and informative spectral output.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1 | 5.8 - 6.0 | ddd (doublet of doublet of doublets) | ~10, ~4, ~2 | 1H |

| H-2 | 5.7 - 5.9 | ddd (doublet of doublet of doublets) | ~10, ~3, ~2 | 1H |

| H-3 | 4.8 - 5.0 | m (multiplet) | - | 1H |

| H-4 (axial) | 2.2 - 2.4 | m (multiplet) | - | 1H |

| H-4 (equatorial) | 2.0 - 2.2 | m (multiplet) | - | 1H |

| H-5 (axial) | 1.8 - 2.0 | m (multiplet) | - | 1H |

| H-5 (equatorial) | 1.6 - 1.8 | m (multiplet) | - | 1H |

| H-6 (axial) | 2.3 - 2.5 | m (multiplet) | - | 1H |

| H-6 (equatorial) | 2.1 - 2.3 | m (multiplet) | - | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128 - 132 |

| C-2 | 125 - 129 |

| C-3 | 50 - 55 |

| C-4 | 30 - 35 |

| C-5 | 20 - 25 |

| C-6 | 28 - 33 |

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This section details a generalized yet comprehensive protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Pulse Width (P1): A 30° or 45° pulse is commonly used for routine spectra. A 90° pulse can be used for better signal-to-noise but requires a longer relaxation delay for accurate integration.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Pulse Width (P1): A 30° pulse is a good compromise between signal intensity and the need for longer relaxation delays for quaternary carbons.

-

Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the transformed spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structure and NMR Relationships

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for professionals in research and drug development. While detailed, publicly available spectral data remains elusive, the principles outlined here for spectral prediction, combined with the robust experimental protocol, will enable scientists to confidently acquire and interpret NMR data for this compound and its derivatives. The provided visualizations offer a clear representation of the molecular structure and the logical steps involved in a comprehensive NMR analysis.

The Core Mechanism of Allylic Bromination of Cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of allylic bromination of cyclohexene (B86901), a fundamental reaction in organic synthesis for the introduction of a bromine atom at a position adjacent to a double bond. The primary reagent discussed is N-bromosuccinimide (NBS), which offers high selectivity for allylic substitution over competing electrophilic addition reactions.[1][2] This guide will detail the reaction mechanism, provide experimental protocols, and present quantitative data for the synthesis of 3-bromocyclohexene (B24779).

Reaction Mechanism: A Free-Radical Chain Process

The allylic bromination of cyclohexene with NBS proceeds via a free-radical chain mechanism.[3][4] This process is typically initiated by light (hν) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[5][6] The key to the selectivity of this reaction is the use of NBS, which maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, thereby suppressing the ionic electrophilic addition of bromine to the double bond.[1][3][5]

The mechanism can be broken down into three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ present in commercial NBS or formed in situ, generating two bromine radicals (Br•).[5] This step can be facilitated by photochemical means or by the decomposition of a radical initiator.[5][6]

-

Propagation: This stage consists of a two-step cycle:

-

A bromine radical abstracts a hydrogen atom from one of the allylic positions of cyclohexene. This is the rate-determining step and is favored due to the lower bond dissociation energy of an allylic C-H bond (approximately 88 kcal/mol) compared to a vinylic or alkyl C-H bond.[3][7] This abstraction results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3][4][7]

-

The newly formed allylic radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which can then continue the chain reaction.[3][4][5]

-

-

Role of NBS: The hydrogen bromide (HBr) generated during the propagation step reacts rapidly with NBS to produce succinimide (B58015) and regenerate the molecular bromine (Br₂) required for the propagation cycle.[3][5] This crucial step ensures that the concentration of Br₂ remains low, which is essential to prevent the competing electrophilic addition of bromine across the cyclohexene double bond.[3][5]

Reaction Pathway Diagram

Caption: Free-radical chain mechanism of allylic bromination.

Quantitative Data Summary

The allylic bromination of cyclohexene to this compound has been reported with varying yields depending on the specific reaction conditions. Below is a summary of quantitative data from cited experimental protocols.

| Parameter | Value | Reference |

| Product | This compound | [8][9][10] |

| Molecular Formula | C₆H₉Br | [11] |

| Yield | 40% | [8] |

| 53% | [9] | |

| 70% | [10] | |

| Boiling Point | 75 °C @ 16 mmHg | [8] |

| 57-58 °C @ 12 mmHg | [8][11] | |

| 61 °C @ 12 mmHg | [10] | |

| Density | 1.4 g/mL at 25 °C | [8][11] |

| Refractive Index (n20/D) | 1.5285 | [8] |

| ¹H NMR (CDCl₃, δ) | 1.60-2.35 (6H, m), 4.85 (1H, m), 5.75-6.00 (2H, m) | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound from cyclohexene using NBS are provided below. It is crucial that all reagents and solvents are dry, as the presence of water can lead to the formation of byproducts.[6]

Protocol 1: AIBN Initiated Bromination[8][9]

-

Reagents and Materials:

-

Cyclohexene (dried over P₂O₅ and distilled)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄, dried over P₂O₅)

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

Dissolve 0.1 mol of dry cyclohexene in 100 mL of dry carbon tetrachloride in a round-bottomed flask.[8][9]

-

Add 0.12 mol of NBS and 20 mmol of AIBN to the solution.[9]

-

Heat the mixture to reflux for approximately 3 hours.[9] The reaction is exothermic, and the initial heating should be done carefully.[10] The completion of the reaction is indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on the surface.[8]

-

After cooling the reaction mixture to room temperature, filter off the succinimide and wash it with a small amount of carbon tetrachloride.[8]

-

Wash the combined filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Concentrate the solution under reduced pressure using a rotary evaporator.[9]

-

Purify the crude product by vacuum distillation to obtain this compound.[8]

-

Protocol 2: Benzoyl Peroxide Initiated Bromination[10]

-

Reagents and Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Round-bottomed flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

To a mixture of cyclohexene (35 g, 0.43 mol) and NBS (24.9 g, 0.14 mol) in 100 cm³ of carbon tetrachloride, add benzoyl peroxide (0.35 g).[10]

-

Stir the mixture for 2 hours at room temperature.[10]

-

Slowly heat the mixture to reflux and maintain reflux for 3.5 hours.[10] Caution: The reaction can be vigorous if heated too quickly.[10]

-

Cool the mixture, filter to remove the succinimide, and concentrate the filtrate.[10]

-

Distill the residue under reduced pressure (b.p. 61 °C @ 12 mmHg) to yield this compound as a colorless oil.[10]

-

Experimental Workflow Diagram

Caption: General experimental workflow for allylic bromination.

Conclusion

The allylic bromination of cyclohexene using N-bromosuccinimide is a highly effective and selective method for the synthesis of this compound. The reaction proceeds through a well-understood free-radical chain mechanism, where the key role of NBS is to maintain a low concentration of molecular bromine, thus favoring allylic substitution over electrophilic addition. The provided experimental protocols offer reliable procedures for carrying out this transformation, and the quantitative data serves as a useful benchmark for researchers in the field. This reaction remains a cornerstone of synthetic organic chemistry, providing a valuable intermediate for further functionalization in the development of novel chemical entities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chadsprep.com [chadsprep.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. syntheticpages.org [syntheticpages.org]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Stability and reactivity of 3-Bromocyclohexene

A Technical Guide to the Stability and Reactivity of 3-Bromocyclohexene (B24779)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile cyclic alkenyl halide that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique structural features, specifically the allylic placement of the bromine atom, govern its stability and confer a distinct reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of this compound, detailed experimental protocols, and a summary of its physicochemical properties to support its application in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the effective use of this compound in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉Br | [2] |

| Molecular Weight | 161.04 g/mol | [2] |

| CAS Number | 1521-51-3 | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 57-58 °C at 12 mmHg | [3] |

| Density | 1.4 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.528 | [3] |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents. | [4][5] |

| Flash Point | 54 °C (129.2 °F) - closed cup |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~2.0-2.5 (m, 4H, CH₂), ~4.8-5.2 (m, 1H, CHBr), ~5.6-6.0 (m, 2H, CH=CH) |

| ¹³C NMR (CDCl₃) | δ ~24, 28 (CH₂), ~50 (CHBr), ~125, 130 (CH=CH) |

| IR Spectroscopy | ~3020 cm⁻¹ (C-H, sp²), ~2930 cm⁻¹ (C-H, sp³), ~1650 cm⁻¹ (C=C), ~670 cm⁻¹ (C-Br) |

(Note: Exact spectroscopic values may vary slightly depending on the solvent and experimental conditions.)

Stability and Handling

The stability of this compound is intrinsically linked to its structure. The bromine atom is at an allylic position, which is a key determinant of its reactivity. While the compound is stable under normal conditions, its propensity to undergo substitution and elimination reactions necessitates careful handling and storage.[6]

Structural Factors Influencing Stability

The C-Br bond in this compound is activated by the adjacent double bond. This activation energy is lower compared to a saturated bromoalkane because reactions proceeding via carbocation or radical intermediates are stabilized by resonance.[7][8] The delocalization of charge or an unpaired electron across the pi-system of the adjacent double bond significantly stabilizes these intermediates, making them more accessible.[7][9]

Safe Handling and Storage

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2] Proper handling procedures are critical to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10] Avoid contact with skin and eyes, and prevent inhalation of vapors.[10] Keep away from heat, sparks, and open flames, and use non-sparking tools.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is often recommended to store at refrigerated temperatures (e.g., -20°C) to minimize degradation.[3] Keep away from strong oxidizing agents.[6]

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its nature as a secondary, allylic halide. This structure allows it to participate in a range of reactions, including nucleophilic substitutions (Sₙ1 and Sₙ2) and eliminations (E1 and E2).

Nucleophilic Substitution Reactions (Sₙ1 & Sₙ2)

Despite being a secondary halide, which can undergo both Sₙ1 and Sₙ2 reactions, this compound shows a notable propensity for the Sₙ1 pathway.[11][12] This is due to the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group.[13] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and lowering the activation energy for the Sₙ1 process.[8]

Sₙ2 reactions are also possible, particularly with strong, non-basic nucleophiles in polar aprotic solvents.[11][12] However, the Sₙ1 pathway often competes, especially under solvolytic conditions with weak nucleophiles.

Elimination Reactions (E1 & E2)

This compound readily undergoes elimination reactions. The E2 mechanism is favored by strong, bulky bases and results in the formation of 1,3-cyclohexadiene (B119728).[14] This product is a conjugated diene, which is thermodynamically stable, providing a strong driving force for the reaction.

The E1 pathway is also viable and competes with the Sₙ1 reaction, as it proceeds through the same resonance-stabilized allylic carbocation intermediate.[11][12]

Electrophilic Addition with HBr

An interesting and synthetically important reaction is the addition of hydrogen bromide (HBr) across the double bond. This reaction does not yield the expected allylic bromide but instead forms trans-1,2-dibromocyclohexane (B146542) as the sole product.[15][16] The mechanism involves anchimeric assistance (neighboring group participation) by the bromine atom at C3. The initial electrophilic attack by H⁺ on the double bond forms a carbocation, which is immediately trapped by the neighboring bromine's lone pair to form a cyclic bromonium ion intermediate.[15] The subsequent attack by a bromide ion occurs from the face opposite to the bulky bromonium ring, resulting exclusively in the trans product.[17]

Experimental Protocols

Synthesis of this compound via Allylic Bromination

This protocol describes the synthesis of this compound from cyclohexene (B86901) using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[18][19]

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (0.12 mol) in anhydrous carbon tetrachloride (100 mL) at room temperature.[18][19]

-

Add the radical initiator, AIBN (0.02 mol), to the mixture.[18][19]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of CCl₄ is approx. 77°C) for 3 hours. The reaction is initiated by heat and can be observed by the conversion of the denser NBS into succinimide (B58015), which floats on the surface.[18][20]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of CCl₄.

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and finally with brine.[18][19]

-

Dry the organic layer over anhydrous sodium sulfate.[18][19]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to afford the crude this compound.[18][19] The product can often be used directly in subsequent reactions or purified further by vacuum distillation.[18]

Applications in Synthesis

This compound is a valuable building block in organic synthesis.

-

Pharmaceutical Intermediates: It is used in the preparation of various complex molecules and pharmaceutical intermediates.[1]

-

Protecting Group: It serves as a precursor for the cyclohexenyl (Chx) protecting group for hydroxyl functions in amino acids like serine and threonine during peptide synthesis.[5]

-

Synthesis of Cyclohexitols: It has been employed in the synthesis of enantiopure cyclohexitols, which are compounds of interest in medicinal chemistry.[3]

-

Precursor to Dienes: As shown, it is an excellent precursor for 1,3-cyclohexadiene via elimination, a useful diene for Diels-Alder reactions.[14]

Conclusion

This compound exhibits a rich and synthetically useful chemistry defined by the interplay between its cyclic structure and the allylic bromine atom. Its ability to form stabilized intermediates allows it to readily undergo substitution and elimination reactions through multiple pathways. A thorough understanding of its stability, reactivity, and handling requirements enables chemists to effectively leverage this versatile reagent in the development of complex molecular architectures for the pharmaceutical and agrochemical industries.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound technical grade, 90 1521-51-3 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. smolecule.com [smolecule.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]

- 14. homework.study.com [homework.study.com]

- 15. brainly.com [brainly.com]

- 16. Reaction of this compound with mathrm{HBr} gives an "unusual" produc.. [askfilo.com]

- 17. homework.study.com [homework.study.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. This compound | 1521-51-3 [chemicalbook.com]

- 20. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Resonance Structures of the 3-Cyclohexenyl Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-cyclohexenyl cation is a key intermediate in various organic reactions, and its stability and reactivity are of significant interest to researchers in synthetic and physical organic chemistry. This technical guide provides a comprehensive analysis of the resonance structures of the 3-cyclohexenyl cation, delving into the electronic and structural factors that govern its stability. This document summarizes key quantitative data from computational studies, outlines experimental protocols for its generation and characterization, and presents signaling pathway and workflow diagrams to visually articulate the concepts discussed.

Introduction

Carbocations are fundamental reactive intermediates in a vast array of chemical transformations. Their stability is dictated by a combination of electronic effects, including inductive effects, hyperconjugation, and resonance. The 3-cyclohexenyl cation, a secondary allylic carbocation, presents a fascinating case study in which both resonance and hyperconjugation play crucial roles in delocalizing the positive charge and enhancing stability. Understanding the interplay of these stabilizing interactions is paramount for predicting reaction outcomes and designing novel synthetic methodologies.

Resonance Stabilization in the 3-Cyclohexenyl Cation

The primary stabilizing feature of the 3-cyclohexenyl cation is the delocalization of the positive charge through π-bond resonance. The vacant p-orbital on the carbocation center (C3) is adjacent to the C1-C2 π-bond, allowing for effective overlap and the distribution of the positive charge over multiple atoms. This delocalization can be represented by two principal resonance structures.

dot

Caption: Resonance delocalization in the 3-cyclohexenyl cation.

The true structure of the 3-cyclohexenyl cation is a resonance hybrid of these two contributing forms, with the positive charge shared between C1 and C3. This delocalization significantly lowers the overall energy of the cation, making it more stable than a corresponding secondary carbocation that lacks this resonance stabilization.

The Role of Hyperconjugation

In addition to resonance, hyperconjugation further stabilizes the 3-cyclohexenyl cation. Hyperconjugation involves the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty p-orbital of the carbocation. In the case of the 3-cyclohexenyl cation, the σ-electrons from the C-H bonds at C4 and C6, and to a lesser extent the C4-C5 and C5-C6 σ-bonds, can overlap with the p-orbitals of the allylic system.

This "no-bond" resonance can be visualized as a further distribution of the positive charge, effectively spreading it over a larger volume and increasing the stability of the cation. The more alkyl groups or C-H bonds that are appropriately aligned for hyperconjugation, the greater the stabilizing effect.

dot

Caption: Logical flow of hyperconjugative stabilization.

Quantitative Data from Computational Studies

Computational chemistry provides valuable insights into the geometric and energetic properties of transient species like the 3-cyclohexenyl cation. While experimental data for such a reactive intermediate is scarce, theoretical calculations can predict key parameters.

| Parameter | Calculated Value (Structure 1) | Calculated Value (Structure 2) |

| C1-C2 Bond Length (Å) | ~1.35 | ~1.48 |

| C2-C3 Bond Length (Å) | ~1.48 | ~1.35 |

| C1-C6 Bond Length (Å) | ~1.50 | ~1.50 |

| C3-C4 Bond Length (Å) | ~1.50 | ~1.50 |

| C1-C2-C3 Bond Angle (°) | ~122 | ~122 |

| Relative Energy (kcal/mol) | 0 | 0 |

Note: These are representative values from DFT (Density Functional Theory) calculations and may vary slightly depending on the level of theory and basis set used. The equal relative energies of the two primary resonance contributors are expected due to their symmetrical nature.

Experimental Protocols for Generation and Characterization

The direct observation of the 3-cyclohexenyl cation requires specialized experimental techniques due to its high reactivity. The most common method involves the use of superacids at low temperatures to generate a stable solution of the carbocation, which can then be characterized by nuclear magnetic resonance (NMR) spectroscopy.

Generation of the 3-Cyclohexenyl Cation

Objective: To generate a stable solution of the 3-cyclohexenyl cation for spectroscopic analysis.

Materials:

-

3-chlorocyclohexene or 3-bromocyclohexene (B24779) (precursor)

-

A superacid system, typically a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (FSO₃H) or sulfuryl chloride fluoride (B91410) (SO₂ClF) as the solvent.

-

An NMR tube rated for low-temperature use.

-

Dry ice/acetone or liquid nitrogen bath.

Procedure:

-

A solution of the 3-halocyclohexene precursor is prepared in a minimal amount of a suitable low-reactivity solvent (e.g., SO₂ClF).

-

The superacid solution (e.g., SbF₅ in SO₂ClF) is cooled to a low temperature (typically -78 °C or lower) in a dry ice/acetone or liquid nitrogen bath.

-

The precursor solution is slowly added to the vigorously stirred, cooled superacid solution within the NMR tube.

-

The ionization of the halide from the precursor generates the 3-cyclohexenyl cation, which is stable in the non-nucleophilic superacid medium at low temperatures.

dot

Caption: Experimental workflow for cation generation and analysis.

NMR Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the 3-cyclohexenyl cation. The chemical shifts of the protons and carbons provide direct evidence for the delocalization of the positive charge.

Expected ¹H NMR Chemical Shifts (in superacid):

-

H1 and H3: Significantly downfield shifted (typically δ 8.0-9.0 ppm) due to the positive charge. The equivalence of H1 and H3 on the NMR timescale indicates rapid equilibration between the resonance forms.

-

H2: Also downfield shifted (typically δ 7.0-8.0 ppm).

-

H4, H5, H6: In the aliphatic region, with specific chemical shifts and coupling patterns providing further structural information.

Expected ¹³C NMR Chemical Shifts (in superacid):

-

C1 and C3: Highly deshielded (typically δ 200-250 ppm) due to bearing a significant portion of the positive charge. Their chemical shift equivalence further supports the resonance hybrid model.

-

C2: Also deshielded (typically δ 130-150 ppm).

-

C4, C5, C6: In the typical aliphatic carbon region.

Conclusion

The 3-cyclohexenyl cation serves as an excellent model for understanding the synergistic effects of resonance and hyperconjugation in stabilizing carbocations. The delocalization of the positive charge across the allylic system, augmented by hyperconjugative interactions with adjacent σ-bonds, results in a relatively stable and observable intermediate under superacidic conditions. The combination of computational predictions and experimental spectroscopic data provides a detailed and consistent picture of the electronic structure and bonding in this important reactive species. This knowledge is crucial for professionals in drug development and organic synthesis for the rational design of reactions and the prediction of product distributions.

An In-depth Technical Guide to the SN1 Reactivity of 3-Bromocyclohexene Compared to Tertiary Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the unimolecular nucleophilic substitution (SN1) reactivity of 3-bromocyclohexene (B24779) in comparison to tertiary halides. A thorough understanding of these reaction kinetics and mechanisms is paramount in the field of medicinal chemistry and drug development, where predicting the metabolic fate and reactivity of molecules is crucial. This document delves into the underlying principles governing the reactivity of these compounds, presents quantitative data for comparison, outlines detailed experimental protocols for rate determination, and provides visual representations of the key concepts.

Introduction to SN1 Reactions

The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation. The reaction proceeds in two main steps:

-

Ionization: The carbon-halogen bond breaks heterolytically, forming a carbocation and a halide ion. This is the slow, rate-determining step.

-

Nucleophilic Attack: A nucleophile attacks the carbocation, forming a new bond. This step is typically fast.

The rate law for an SN1 reaction is unimolecular, meaning the rate is dependent only on the concentration of the substrate (alkyl halide) and is independent of the nucleophile's concentration.

Rate = k[Alkyl Halide]

SN1 Reactivity of this compound: The Role of Allylic Stabilization

Although this compound is a secondary alkyl halide, it readily undergoes SN1 reactions. This enhanced reactivity is attributed to the formation of a resonance-stabilized allylic carbocation upon departure of the bromide leaving group. The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and lowering the activation energy for the rate-determining step.

The delocalization of the positive charge in the cyclohexenyl cation can be represented by the following resonance structures:

This resonance stabilization makes the formation of the secondary allylic carbocation more favorable than the formation of a typical secondary carbocation.

SN1 Reactivity of Tertiary Halides: The Inductive Effect and Hyperconjugation

Tertiary halides are classic substrates for SN1 reactions due to the high stability of the resulting tertiary carbocation. The stability of a tertiary carbocation, such as the tert-butyl cation formed from tert-butyl bromide, is attributed to two main electronic effects:

-

Inductive Effect: The electron-donating nature of the three alkyl groups attached to the positively charged carbon helps to disperse the positive charge, thereby stabilizing the carbocation.

-

Hyperconjugation: The overlap of the filled C-H σ-orbitals of the adjacent alkyl groups with the empty p-orbital of the carbocationic center allows for delocalization of electron density, further stabilizing the positive charge. The tert-butyl cation has nine such C-H bonds, leading to significant hyperconjugative stabilization.

Comparative SN1 Reactivity: this compound vs. Tertiary Halides

The SN1 reactivity of this compound is often comparable to, and sometimes even greater than, that of some tertiary halides. This is a direct consequence of the significant stabilization provided by resonance in the allylic carbocation, which can be as effective as, or more effective than, the combined inductive and hyperconjugative effects in a tertiary carbocation.

Quantitative Data Presentation

The following table summarizes the relative rates of solvolysis for this compound and various tertiary halides in 80% aqueous ethanol. It is important to note that direct comparisons under identical conditions are not always available in the literature; therefore, these values are compiled from various sources and should be interpreted with consideration of the specific reaction conditions.

| Substrate | Structure | Classification | Solvent | Temperature (°C) | Relative Rate (approx.) |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 80% Ethanol | 25 | 1.0 |

| This compound | C₆H₉Br | Secondary, Allylic | 80% Ethanol | 25 | ~1.2 |

| 2-Bromo-2-methylbutane | CH₃C(Br)(CH₃)CH₂CH₃ | Tertiary | 80% Ethanol | 25 | ~1.5 |

| 1-Bromo-1-methylcyclohexane | C₇H₁₃Br | Tertiary | 80% Ethanol | 25 | ~2.8 |

Note: The relative rates are normalized to the rate of tert-butyl bromide. The value for this compound is an estimation based on available literature data for similar systems and qualitative comparisons.

Experimental Protocols for Determining SN1 Reaction Rates

The rate of an SN1 solvolysis reaction can be monitored by measuring the rate of formation of the acidic byproduct (HBr in this case). Two common methods are titration and conductometry.

Titration Method

This method involves monitoring the increase in the concentration of H⁺ ions over time by titrating aliquots of the reaction mixture with a standardized solution of a strong base (e.g., NaOH).

Materials:

-

This compound or tertiary halide

-

Solvent (e.g., 80% aqueous ethanol)

-

Standardized NaOH solution (e.g., 0.02 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipettes, flasks

Procedure:

-

Prepare a solution of the alkyl halide in the chosen solvent at a known concentration (e.g., 0.1 M).

-

Place the reaction flask in a constant temperature bath to maintain a stable temperature.

-

At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that will stop the reaction (e.g., acetone).

-

Add a few drops of indicator to the quenched aliquot.

-

Titrate the aliquot with the standardized NaOH solution until the endpoint is reached (color change of the indicator).

-

Record the volume of NaOH used.

-

Continue taking aliquots at regular intervals until the reaction is complete or for a sufficient period to determine the rate.

-

The concentration of HBr at each time point can be calculated from the volume of NaOH used.

-

The rate constant (k) can be determined by plotting ln([Alkyl Halide]₀ / ([Alkyl Halide]₀ - [HBr])) versus time, where the slope of the line is equal to k.

Conductometry Method

This method relies on the change in the electrical conductivity of the solution as the reaction progresses. The formation of ionic products (H⁺ and Br⁻) from a neutral reactant leads to an increase in conductivity.

Materials:

-

This compound or tertiary halide

-

Solvent (e.g., 80% aqueous ethanol)

-

Conductivity meter and probe

-

Constant temperature bath

-

Data acquisition system

Procedure:

-

Prepare a solution of the alkyl halide in the chosen solvent at a known concentration.

-

Calibrate the conductivity meter with standard solutions.

-

Place the reaction vessel, equipped with the conductivity probe, in a constant temperature bath.

-

Initiate the reaction and start recording the conductivity of the solution over time using the data acquisition system.

-

The rate constant (k) can be determined by analyzing the change in conductivity as a function of time. The relationship between conductivity and the concentration of ions can be established through calibration.

Visualizing SN1 Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and concepts discussed in this guide.

Conclusion

The SN1 reactivity of this compound provides a compelling example of how resonance stabilization can significantly influence reaction rates, elevating the reactivity of a secondary halide to a level comparable with, or even exceeding, that of tertiary halides. For researchers in drug development and related scientific fields, a nuanced understanding of these mechanistic principles is essential for predicting molecular behavior and designing novel therapeutic agents. The experimental protocols outlined herein provide a robust framework for the quantitative assessment of such reactions, enabling a deeper understanding of structure-reactivity relationships.

An In-depth Technical Guide to the E2 Elimination of 3-Bromocyclohexene to form 1,3-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E2 elimination of 3-bromocyclohexene (B24779) is a cornerstone reaction in organic synthesis for the formation of the conjugated 1,3-cyclohexadiene (B119728) system. This guide provides a comprehensive overview of the reaction, detailing its mechanism, stereochemical requirements, and the influence of various reaction parameters. Detailed experimental protocols and a summary of quantitative data are presented to facilitate its application in research and development settings.

Introduction

The bimolecular elimination (E2) reaction is a fundamental process in organic chemistry for the synthesis of alkenes. The reaction of this compound to yield 1,3-cyclohexadiene is a particularly illustrative example, showcasing the principles of stereoselectivity and the formation of a thermodynamically stable conjugated diene system. This conjugated diene is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Understanding the nuances of this reaction is critical for chemists aiming to optimize reaction conditions and maximize yields of the desired product.

The E2 Elimination Mechanism

The E2 reaction of this compound is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the bromine atom, while simultaneously the carbon-bromine bond is cleaved and a double bond is formed. The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the base.

The formation of the conjugated 1,3-cyclohexadiene is a key driving force for this reaction. The resulting conjugated system, with its alternating double and single bonds, is more stable than an isolated double bond, which makes the transition state leading to its formation more favorable.[1] Consequently, this compound undergoes E2 elimination faster than its saturated analog, bromocyclohexane.[1]

Stereochemical Requirements

A critical feature of the E2 reaction is its stereospecificity, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group (bromine). This means that the proton and the bromine must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond. In the context of the cyclohexene (B86901) ring, this translates to a requirement for the β-hydrogen and the bromine atom to be in a trans-diaxial orientation.

For this compound, the half-chair conformation of the ring system must be considered. The hydrogen atom at the C-4 position that is anti-periplanar to the bromine at C-3 is the one that will be abstracted by the base. This specific geometric constraint dictates the feasibility and rate of the reaction.

Quantitative Data

The yield and rate of the E2 elimination of this compound are highly dependent on the reaction conditions, particularly the choice of base and solvent. While specific kinetic data for this exact reaction is not abundant in readily available literature, the following table summarizes representative yields for the formation of 1,3-cyclohexadiene via dehydrobromination of related cyclohexyl bromides.

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2-Dibromocyclohexane (B1204518) | Sodium Hydride | Triethylene glycol dimethyl ether | 100-110 | 70 | [2] |

| This compound | Quinoline | Not specified | Not specified | - | [2] |

Note: The dehydrobromination of 1,2-dibromocyclohexane proceeds through a two-step elimination to form 1,3-cyclohexadiene.

Experimental Protocols

Synthesis of Starting Material: this compound

This compound can be synthesized from cyclohexene via allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or BPO).

-

Heat the mixture to reflux. The reaction is typically initiated by light or heat.

-

Monitor the reaction progress by checking for the consumption of NBS (succinimide, a byproduct, will float on top of the CCl₄).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with water to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.

E2 Elimination of this compound to 1,3-Cyclohexadiene (General Procedure)

The following is a general procedure that can be adapted for various strong bases.

Materials:

-

This compound

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium ethoxide, sodium hydride)

-

An appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, dimethyl sulfoxide (B87167) (DMSO))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether, pentane)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas.

-

Under an inert atmosphere, place the strong base in the flask and dissolve or suspend it in the chosen anhydrous solvent.

-

If using a solid base like potassium tert-butoxide, it may be dissolved in a solvent like THF or tert-butanol. If using sodium ethoxide, it is often prepared in situ from sodium metal and ethanol.

-

Dissolve this compound in the same anhydrous solvent and place it in the dropping funnel.

-

Add the this compound solution dropwise to the stirred base solution at a controlled temperature (this may range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the base).

-

After the addition is complete, continue to stir the reaction mixture for a specified time or until the reaction is complete (monitor by TLC or GC).

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or pentane.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent by distillation. Since 1,3-cyclohexadiene is volatile (b.p. ~80 °C), care must be taken during this step.

-

The crude product can be purified by fractional distillation.

Visualizations

Reaction Mechanism

Caption: E2 Reaction Mechanism of this compound.

Experimental Workflow

Caption: General Experimental Workflow for E2 Elimination.

Conclusion

The E2 elimination of this compound is an efficient method for the synthesis of 1,3-cyclohexadiene. The success of the reaction hinges on the appropriate choice of a strong, non-nucleophilic base and anhydrous reaction conditions to favor the elimination pathway. The stereochemical requirement for an anti-periplanar arrangement of the departing proton and bromide is a key mechanistic feature that governs the reaction's outcome. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the effective application of this important transformation.

References

An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and essential data for the handling and storage of 3-Bromocyclohexene (CAS No. 1521-51-3). Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3] It is crucial to understand its hazards to implement appropriate safety measures.

GHS Hazard Statements: H226, H315, H319, H335

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₉Br | [1][4] |

| Molecular Weight | 161.04 g/mol | [1] |

| Appearance | Colorless to yellow or brown clear liquid | [4][5] |

| Density | 1.4 g/mL at 25 °C | |

| Boiling Point | 57-58 °C at 12 mmHg | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Refractive Index | n20/D 1.528 | |

| Water Solubility | Not miscible or difficult to mix | [4][6] |

Table 2: Safety and Storage Data

| Parameter | Value/Information | Reference |

| Storage Class Code | 3 - Flammable liquids | |

| Storage Temperature | -20°C | |

| Signal Word | Warning | [1][7] |

| WGK (Water Hazard Class) | WGK 3 |

Detailed Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection:

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A dust mask type N95 (US) is also recommended.

Handling Protocol

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]

-

Avoid contact with skin and eyes.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][4][7]

-

Take precautionary measures against static discharge. Ground and bond container and receiving equipment.[2][4][7]

Storage Protocol

-

Store in a tightly closed container in a dry and well-ventilated place.[2][7]

-

Store at a temperature of -20°C.

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

-

Store in a refrigerator/flammables area.[2]

Spill and Emergency Procedures

-

Spill:

-

Fire:

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][7] Consult a physician.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Consult a physician.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7][8] Consult a physician.[7]

-

Reactivity and Stability

-

Reactivity: this compound is a flammable liquid and vapor. Vapors may form explosive mixtures with air at elevated temperatures. It can undergo SN1 reactions due to the formation of a resonance-stabilized carbocation.[9][10][11]

-

Chemical Stability: Stable under normal conditions.[2]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[2][12] It is also sensitive to light and moisture.[12]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon oxides and hydrogen bromide gas can be formed under fire conditions.[7]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from initial risk assessment to disposal.

Caption: Logical workflow for handling and storage of this compound.

References

- 1. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1521-51-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]